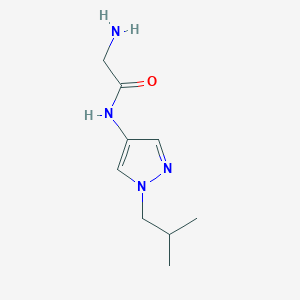

2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15826210

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4O |

|---|---|

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 2-amino-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C9H16N4O/c1-7(2)5-13-6-8(4-11-13)12-9(14)3-10/h4,6-7H,3,5,10H2,1-2H3,(H,12,14) |

| Standard InChI Key | JHAOWSMQNOGBDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C=N1)NC(=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Descriptors

The compound’s IUPAC name, 2-amino-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide, reflects its branched isobutyl substituent and acetamide functional group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆N₄O | |

| Molecular Weight | 196.25 g/mol | |

| CAS Registry Number | 1707364-72-4 | |

| SMILES Notation | CC(C)CN1C=C(C=N1)NC(=O)CN | |

| InChIKey | JHAOWSMQNOGBDA-UHFFFAOYSA-N |

The pyrazole ring (positions 1 and 4) is critical for planar rigidity, while the isobutyl group enhances lipophilicity, potentially improving membrane permeability. The acetamide moiety offers hydrogen-bonding capabilities, a feature often exploited in enzyme inhibition .

Stereochemical Considerations

No chiral centers are present in the structure, as confirmed by its symmetrical isobutyl substitution and linear acetamide chain . Computational models suggest a low-energy conformation where the pyrazole ring and acetamide group adopt a near-orthogonal orientation, minimizing steric strain.

Synthesis and Manufacturing Processes

Reported Synthetic Routes

While no published protocols directly describe the synthesis of 2-amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide, analogous acetamide derivatives provide methodological insights. A common strategy involves:

-

Pyrazole Functionalization: Introducing the isobutyl group via nucleophilic substitution or alkylation reactions. For example, 1H-pyrazole-4-amine may react with isobutyl bromide under basic conditions to form 1-isobutyl-1H-pyrazol-4-amine .

-

Acetamide Coupling: Reacting the intermediate amine with chloroacetyl chloride, followed by amination to introduce the primary amino group .

A patent detailing the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide highlights the use of potassium carbonate as a base and dichloromethane/water biphasic systems to minimize dimerization . Adapting this protocol could involve substituting 2,2,2-trifluoroethylamine hydrochloride with 1-isobutyl-1H-pyrazol-4-amine.

Critical Process Parameters

-

Temperature Control: Maintaining 0–10°C during acyl chloride reactions prevents exothermic side reactions .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance amine reactivity, while biphasic systems (e.g., CH₂Cl₂/H₂O) improve yield by facilitating intermediate extraction .

-

Purity Optimization: Crystallization in heptane achieves >99% HPLC purity for related acetamides .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) data for analogous compounds reveal melting points between 120–150°C, suggesting moderate thermal stability . The absence of acidic protons (e.g., phenolic -OH) implies compatibility with high-temperature processing.

Solubility Profile

Predicted logP values (1.2–1.8) indicate moderate lipophilicity, favoring solubility in organic solvents like ethanol or dichloromethane. Aqueous solubility is likely limited (<1 mg/mL at pH 7), necessitating prodrug strategies for biomedical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume